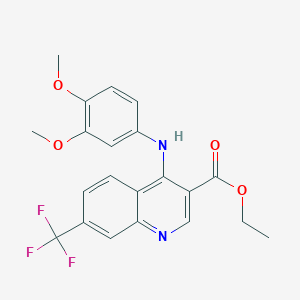

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a trifluoromethyl group at the 7-position and a 3,4-dimethoxyphenylamino substituent at the 4-position of the quinoline core. The 3,4-dimethoxyphenyl group contributes electron-donating effects, which may influence binding interactions in biological systems, while the trifluoromethyl group imparts metabolic stability and electron-withdrawing properties .

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4/c1-4-30-20(27)15-11-25-16-9-12(21(22,23)24)5-7-14(16)19(15)26-13-6-8-17(28-2)18(10-13)29-3/h5-11H,4H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFJIALQDTVQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=C(C=C3)OC)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-keto ester in the presence of a strong acid.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Amination and Esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinoline derivatives, including those with trifluoromethyl groups. Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate has shown potential against various bacterial strains. For instance, derivatives of quinoline have been synthesized and tested for their efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting low minimum inhibitory concentrations (MICs) indicate strong antibacterial activity, suggesting that this compound could be a candidate for further development as an antibacterial agent .

Antimalarial Activity

Quinoline derivatives are known for their antimalarial properties. The compound has been analyzed for its potential against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that modifications in the quinoline structure can enhance antiplasmodial activity. For instance, certain derivatives have shown low nanomolar potency and favorable pharmacokinetic profiles in animal models, indicating that this compound could be explored for antimalarial drug development .

Anticancer Properties

Compounds with a similar structural framework have been investigated for their anticancer effects. The trifluoromethyl group is known to influence the biological activity of quinolines, potentially enhancing their ability to inhibit cancer cell proliferation. Research into related quinoline derivatives has revealed promising results in various cancer cell lines, suggesting that this compound may also exhibit anticancer properties worth exploring .

Mechanism of Action Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of new compounds. This compound may interact with specific biological targets involved in disease processes. For example, studies on related compounds have indicated that they may inhibit translation elongation factors or other critical enzymes involved in cellular processes. This insight could guide further research into its mechanisms and applications in treating diseases like malaria and cancer .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are structurally diverse, with variations in substituents significantly affecting their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Substituent Analysis

*Calculated based on molecular formula C₂₁H₂₀F₃N₂O₄.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. Dimethoxy substituents further elevate lipophilicity compared to hydroxyl or dimethylamino analogs .

- Solubility : Ethyl esters generally improve solubility in organic solvents but reduce aqueous solubility compared to carboxylic acid derivatives .

Biological Activity

Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trifluoromethyl group and a dimethoxyphenyl amino moiety. This unique structure is thought to contribute to its biological activity, particularly in targeting specific cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Antimicrobial Effects : The compound has shown potential against certain bacterial strains.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

The mechanisms by which this compound exerts its effects are still under investigation. However, several studies have proposed the following mechanisms:

- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, which is critical for cell division and tumor growth.

- Apoptosis Induction : Evidence suggests that this compound may trigger apoptosis in cancer cells, enhancing caspase activity and leading to cell death.

- Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Anticancer Studies

A study on structurally similar compounds indicated that they could induce apoptosis in breast cancer cells (MDA-MB-231) at submicromolar concentrations. The compounds caused morphological changes and increased caspase-3 activity significantly, confirming their potential as anticancer agents .

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline exhibit antimicrobial properties against various pathogens. For instance, certain analogs have shown effectiveness against Gram-positive bacteria, suggesting a possible application in treating infections .

Anti-inflammatory Effects

In vitro studies have indicated that related compounds can reduce the production of inflammatory mediators in macrophages. This suggests that this compound might also possess similar anti-inflammatory properties .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed to prepare Ethyl 4-((3,4-dimethoxyphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Amination : Introducing the (3,4-dimethoxyphenyl)amino group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP are effective for regioselective amination .

- Trifluoromethyl Incorporation : Early-stage introduction of the CF₃ group via Ullman-type coupling or direct fluorination using reagents like SF₄ .

- Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid intermediate .

Reaction optimization (e.g., solvent, temperature) is critical to minimize by-products, as seen in analogous quinoline syntheses .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm for quinoline and dimethoxyphenyl groups) and confirms substituent connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z ~463.15) and fragmentation patterns .

- X-ray Crystallography : Resolves regiochemical ambiguities, such as the spatial arrangement of the CF₃ group and amination site .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during the amination step be systematically addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Catalytic Systems : Pd/phosphine ligand combinations (e.g., BINAP) favor C4 amination over C2 due to steric and electronic effects .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ at C7) direct amination to the C4 position via resonance deactivation of adjacent sites .

- Kinetic vs. Thermodynamic Control : High-temperature reactions may favor thermodynamically stable products, while low temperatures trap kinetic intermediates. Computational modeling (DFT) can predict preferential pathways .

Q. What methodologies are used to evaluate the bioactivity of this compound against drug-resistant bacterial strains?

- Methodological Answer :

- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to clinical fluoroquinolones (e.g., ciprofloxacin) .

- Mechanistic Studies : DNA gyrase inhibition assays to confirm target engagement, utilizing supercoiling relaxation assays .

- Resistance Profiling : Serial passage experiments to assess mutation frequency in presence of sub-MIC concentrations .

Q. How can conflicting spectroscopic data arising from synthetic by-products be resolved?

- Methodological Answer :

- Chromatographic Separation : HPLC or flash chromatography isolates by-products (e.g., regioisomers or incomplete amination products) .

- 2D NMR (COSY, HSQC) : Differentiates between structurally similar impurities by correlating proton and carbon shifts .

- Crystallographic Analysis : Resolves ambiguities in substituent positioning, as demonstrated in disordered CF₃ group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.